molecular formula C18H17NO3 B3012930 (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 101734-29-6

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No. B3012930
CAS RN: 101734-29-6
M. Wt: 295.338
InChI Key: VREYEYYMWPBFIW-UHFFFAOYSA-N
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Description

The compound (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is not directly mentioned in the provided papers. However, it appears to be structurally related to the indole derivatives discussed in the first paper, which focuses on the synthesis of N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid . These compounds are part of a broader class of biologically active molecules that often exhibit interesting chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related indole compounds is described in the first paper, where a method for obtaining indole compounds with an amino group on the benzene ring is developed . This involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, which could potentially be adapted to synthesize the benzyloxy derivative by introducing a benzyloxy group at the appropriate step in the synthesis.

Molecular Structure Analysis

While the exact molecular structure of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is not provided, the third paper offers insights into the molecular structure analysis of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . The structure was determined using X-ray diffraction and quantum chemical calculations, revealing the importance of intermolecular interactions and hydrogen bonding in the solid state. These techniques could be applied to determine the structure of the benzyloxy derivative and understand its conformational dynamics.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid. However, the synthesis paper implies that the amino group in the indole compounds can be further modified, suggesting that the benzyloxy derivative may also undergo various chemical reactions at the amino or acetic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid are not directly discussed in the provided papers. However, the analysis of a structurally similar compound in the third paper indicates that factors such as hydrogen bonding and charge separation can significantly influence the physical properties and intermolecular interactions of such molecules. These properties are crucial for understanding the compound's behavior in different environments and could be investigated for the benzyloxy derivative using similar experimental and theoretical methods.

Scientific Research Applications

Antimicrobial Activity

A novel series of indole-based 1,3,4-oxadiazoles, synthesized from (1H-indol-3-ylmethoxy)-acetic acid, demonstrated potential in antimicrobial activities. These compounds, including derivatives synthesized from (1H-indol-3-yl)-methanol, have shown both antibacterial and antifungal properties (Nagarapu & Pingili, 2014).

Synthesis of N-Substituted Derivatives

A methodology for producing indole compounds with an amino group in the benzene ring has been developed. This includes derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid at the 5-amino group, showcasing the versatility in synthesizing various indole compounds (Maklakov, Smushkevich, & Magedov, 2002).

Synthesis for Potential Pharmacological Agents

Novel compounds derived from indole-3-acetic acid have been synthesized and evaluated for their pharmacological potential. The research led to the creation of compounds with promising antibacterial and enzymatic inhibition properties, highlighting the importance of indole derivatives in drug development (Rubab et al., 2017).

Medicinal Chemistry and Drug Discovery

3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) and similar compounds have been discovered as highly potent and selective inhibitors of aldose reductase. These findings are significant for the treatment of chronic diabetic complications, demonstrating the therapeutic potential of indole-acetic acid derivatives (Van Zandt et al., 2005).

Antioxidant and Anti-inflammatory Agents

Indole derivatives, including 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, have been synthesized and tested for their anti-inflammatory and anti-proliferative activities. The results indicated significant activity against inflammation and cancer cell proliferation, showcasing the potential of indole-acetic acid derivatives in developing new therapeutic agents (Rapolu et al., 2013).

Fluorescence Applications

Research involving tridentate ligands derived from benzimidazole, quinoline, and tryptophan, including 3-(1-methyl-1H-indol-3-yl)-2-[(pyridin-2-ylmethyl)amino]propionic acid, has led to the development of novel fluorescence applications. This highlights the role of indole-acetic acid derivatives in advancing fluorescence technology in scientific research (Wei et al., 2006).

properties

IUPAC Name

2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-15(10-18(20)21)16-9-14(7-8-17(16)19-12)22-11-13-5-3-2-4-6-13/h2-9,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREYEYYMWPBFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid

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